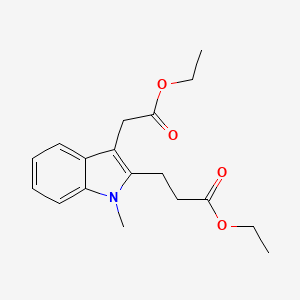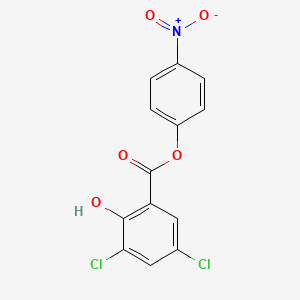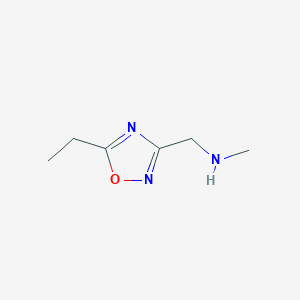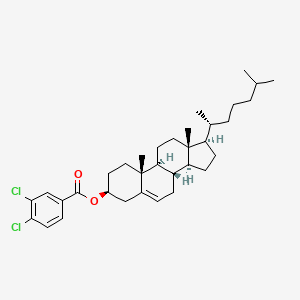
ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate
Vue d'ensemble
Description
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate, also known as EEP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research by Shang et al. (2011) focused on synthesizing a compound structurally related to ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate for the discovery of novel AHAS inhibitors. Their study involved crystal structure determination via single-crystal X-ray diffraction, contributing to the understanding of molecular interactions and structure-function relationships in similar compounds (Shang et al., 2011).
Polymorphism Characterization
Vogt et al. (2013) characterized two polymorphic forms of a closely related compound using spectroscopic and diffractometric techniques. This research is significant for understanding the polymorphism in pharmaceutical compounds, which can affect drug stability and efficacy (Vogt et al., 2013).
Synthesis and Structural Assignment
The work by Farghaly and Gomha (2012) on a compound similar to ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate involved synthesis and structural assignment based on various spectroscopic methods. Their findings contribute to the methodology of synthesizing and analyzing structurally complex molecules (Farghaly & Gomha, 2012).
Photophysical Properties
Bozkurt and Doğan (2018) investigated the photophysical properties of a novel 4-aza-indole derivative, which shares structural similarities with the target compound. Their research is relevant for applications in labeling agents, bio- or analytical sensors, and optoelectronic devices due to the unique photophysical behaviors of these compounds (Bozkurt & Doğan, 2018).
Propriétés
IUPAC Name |
ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methylindol-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-4-22-17(20)11-10-16-14(12-18(21)23-5-2)13-8-6-7-9-15(13)19(16)3/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFZABNNZJVBQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC=CC=C2N1C)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719274 | |
| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate | |
CAS RN |
74120-22-2 | |
| Record name | Ethyl 3-[3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)






![2-Chloro-4-morpholinofuro[3,2-d]pyrimidine](/img/structure/B1506328.png)
